
1-bromo-3-cyclohexylsulfonylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-3-cyclohexylsulfonylbenzene is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a cyclohexyl sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-cyclohexylsulfonylbenzene typically involves the following steps:
Bromination of Phenyl Ring: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Cyclohexyl Sulfone: The brominated phenyl compound is then reacted with cyclohexyl sulfone under suitable conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-3-cyclohexylsulfonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfone group can be involved in oxidation and reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Products: Various substituted phenyl cyclohexyl sulfones depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfonic acids.
Reduction Products: Sulfides or thiols.
Aplicaciones Científicas De Investigación
1-bromo-3-cyclohexylsulfonylbenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1-bromo-3-cyclohexylsulfonylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and sulfone group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The exact mechanism depends on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorophenyl cyclohexyl sulfone: Similar structure but with a chlorine atom instead of bromine.
3-Fluorophenyl cyclohexyl sulfone: Contains a fluorine atom instead of bromine.
3-Iodophenyl cyclohexyl sulfone: Features an iodine atom in place of bromine.
Uniqueness
1-bromo-3-cyclohexylsulfonylbenzene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions, making it distinct from its chloro, fluoro, and iodo counterparts.
Propiedades
Fórmula molecular |
C12H15BrO2S |
|---|---|
Peso molecular |
303.22 g/mol |
Nombre IUPAC |
1-bromo-3-cyclohexylsulfonylbenzene |
InChI |
InChI=1S/C12H15BrO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 |
Clave InChI |
SIPWPPGJSIBYBM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

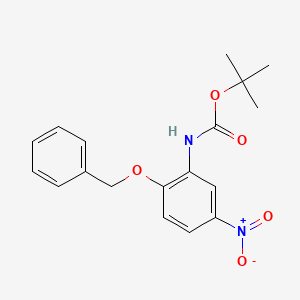


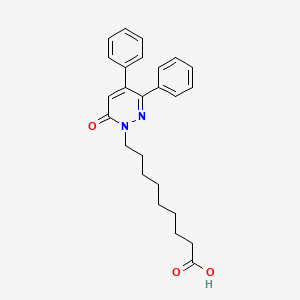
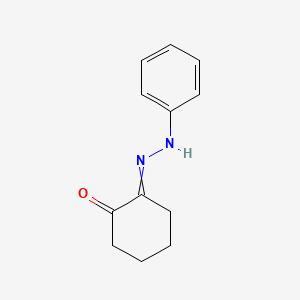

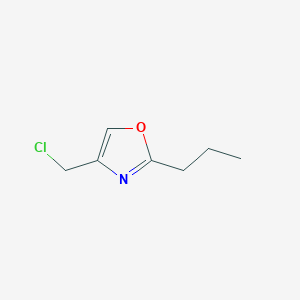

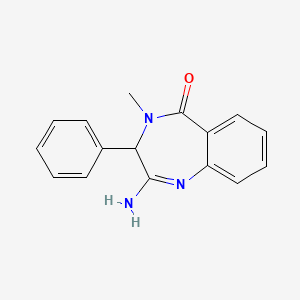
![[1-(4-Ethoxyphenyl)-2,2-difluorocyclopropyl]methanol](/img/structure/B8588771.png)
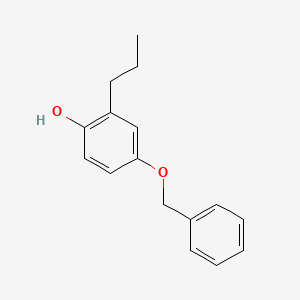
![2-[4-[(4-Methoxyphenyl)thio]phenyl]ethylamine](/img/structure/B8588777.png)

![1-[2-(1H-Benzimidazol-2-yl)ethyl]thiourea](/img/structure/B8588786.png)
